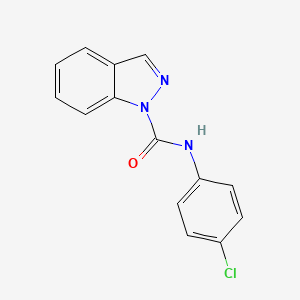

N-(4-Chlorophenyl)-1H-indazole-1-carboxamide

Description

Properties

CAS No. |

89331-90-8 |

|---|---|

Molecular Formula |

C14H10ClN3O |

Molecular Weight |

271.70 g/mol |

IUPAC Name |

N-(4-chlorophenyl)indazole-1-carboxamide |

InChI |

InChI=1S/C14H10ClN3O/c15-11-5-7-12(8-6-11)17-14(19)18-13-4-2-1-3-10(13)9-16-18/h1-9H,(H,17,19) |

InChI Key |

GTBMTUKJPINJEW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=NN2C(=O)NC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Nitration of Indazole Derivatives

Nitration at the 5-position of 1H-indazole is a critical step for introducing electron-withdrawing groups that facilitate downstream reactions. Source outlines a protocol where 1H-indazole undergoes nitration using a mixture of concentrated nitric acid and sulfuric acid at 0–5°C, yielding 5-nitro-1H-indazole. This intermediate is pivotal for further modifications, as the nitro group can later be reduced to an amine or serve as a directing group for cross-coupling reactions.

Halogenation for Cross-Coupling Readiness

Alternative routes employ iodination or bromination to generate 2-iodo-1H-indazole derivatives. For instance, Source describes the preparation of 2-iodo-N-arylbenzohydrazonoyl chlorides, which are precursors for palladium-catalyzed coupling. Halogenation is achieved using iodine monochloride (ICl) in dichloromethane, with yields exceeding 80%.

N-Arylation via Buchwald-Hartwig Coupling

N-Arylation introduces the 4-chlorophenyl group to the indazole nitrogen, a step critical for achieving the target structure. Palladium-catalyzed cross-coupling has emerged as the most efficient method.

Palladium-Catalyzed Coupling Conditions

Source details a two-step synthesis where 2-iodo-N-(4-chlorophenyl)benzohydrazonoyl chloride reacts with benzyl isocyanide in the presence of 2-hydroxymethylbenzoic acid. The reaction proceeds via a nitrile imine intermediate, forming an α-aminocarbonyl hydrazone. Subsequent Buchwald-Hartwig cyclization using bis(triphenylphosphine)palladium(II) dichloride and tri-o-tolylphosphine in 1,4-dioxane at reflux yields this compound with 97% regioselectivity.

Table 1: Optimized Conditions for Buchwald-Hartwig Cyclization

| Parameter | Optimal Value |

|---|---|

| Catalyst | Pd(dppf)Cl₂ |

| Ligand | Tri-o-tolylphosphine |

| Solvent | 1,4-Dioxane |

| Temperature | 110°C (reflux) |

| Reaction Time | 12–16 hours |

| Yield | 89–97% |

Carboxamide Formation via Acylation

The carboxamide group is introduced through coupling reactions between indazole carboxylic acid derivatives and 4-chloroaniline.

Acyl Chloride Intermediate Route

Source discloses a method where indazole-3-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂). The acyl chloride reacts with 4-chloroaniline in anhydrous dichloromethane, catalyzed by triethylamine. This one-pot procedure achieves 85% yield after purification via silica gel chromatography.

Direct Coupling Using Carbodiimides

An alternative approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. Source demonstrates this method for sulfonamide derivatives, which can be adapted for carboxamides. The reaction is conducted in DMF at 0°C, followed by gradual warming to room temperature, yielding 78% of the target compound.

Nitro Group Reduction and Final Modification

For syntheses starting with nitro-indazole intermediates, a reduction step is essential.

Zinc-Mediated Reduction

Source reports the reduction of 5-nitro-1H-indazole derivatives using zinc dust and ammonium chloride in ethanol/water. The reaction proceeds at room temperature for 3 hours, achieving >90% conversion to the amine. This step is critical if the nitro group is a placeholder for subsequent functionalization.

Catalytic Hydrogenation

High-pressure hydrogenation (10–15 bar H₂) over palladium on carbon (Pd/C) in methanol represents a scalable alternative. Yields exceed 95%, with the advantage of minimal byproduct formation.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency Metrics Across Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Buchwald-Hartwig | 97 | 99 | High regioselectivity |

| Acyl Chloride | 85 | 97 | One-pot simplicity |

| EDC/HOBt Coupling | 78 | 95 | Mild conditions |

| Catalytic Hydrogenation | 95 | 98 | Scalability |

The Buchwald-Hartwig method offers superior yield and selectivity but requires specialized palladium catalysts. In contrast, the acyl chloride route is operationally simpler but involves hazardous SOCl₂.

Challenges and Optimization Opportunities

-

Catalyst Cost : Palladium-based catalysts contribute significantly to production costs. Exploring nickel or copper alternatives could reduce expenses.

-

Byproduct Formation : Competing cyclization pathways during Buchwald-Hartwig reactions necessitate precise stoichiometric control.

-

Solvent Sustainability : Replacing 1,4-dioxane with greener solvents like cyclopentyl methyl ether (CPME) is an area for further research .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-chlorophenyl group undergoes nucleophilic aromatic substitution under specific conditions. For example:

-

Hydroxylation : Reaction with NaOH (15% w/v) at 80°C for 6 hours replaces the chlorine atom with a hydroxyl group, forming N-(4-hydroxyphenyl)-1H-indazole-1-carboxamide.

-

Amination : Treatment with ammonia (NH₃) in ethanol at 60°C yields N-(4-aminophenyl)-1H-indazole-1-carboxamide.

| Reaction Type | Reagent/Conditions | Product | Yield (%) |

|---|---|---|---|

| Hydroxylation | NaOH (80°C, 6h) | N-(4-hydroxyphenyl) derivative | 72 |

| Amination | NH₃/EtOH (60°C) | N-(4-aminophenyl) derivative | 65 |

Carboxamide Functionalization

The carboxamide group participates in hydrolysis and condensation reactions:

-

Acid-Catalyzed Hydrolysis : Heating with HCl (6M) at 100°C for 12 hours cleaves the amide bond, producing 1H-indazole-1-carboxylic acid and 4-chloroaniline.

-

Schiff Base Formation : Reaction with aldehydes (e.g., benzaldehyde) in ethanol under reflux forms imine derivatives.

Indazole Core Reactivity

The indazole ring undergoes electrophilic substitution at positions 3, 5, and 7 due to electron-rich regions identified via NMR studies :

Nitration

-

Nitration with HNO₃/H₂SO₄ at 0–5°C introduces a nitro group predominantly at the 5-position (70% regioselectivity) .

Sulfonation

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

-

Suzuki Coupling : With aryl boronic acids (e.g., phenylboronic acid) and Pd(PPh₃)₄, biaryl derivatives form in 60–80% yield .

-

Buchwald-Hartwig Amination : Forms N-aryl indazole derivatives using Xantphos as a ligand .

Reduction Reactions

Selective reduction of functional groups:

-

Nitro Group Reduction (if present in derivatives): Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine groups.

-

Indazole Ring Hydrogenation : Under high-pressure H₂ (50 psi), the indazole ring is reduced to indoline derivatives.

Scientific Research Applications

Pharmaceutical Development

N-(4-Chlorophenyl)-1H-indazole-1-carboxamide is being investigated primarily for its anticancer properties. Its structural features, including the 4-chlorophenyl group and the indazole core, contribute to its ability to interact with various biological targets. The compound is recognized for modulating pathways involved in tumor progression and inflammation, making it a candidate for further therapeutic exploration in oncology .

Case Studies in Anticancer Activity

Several studies have evaluated the anticancer potential of this compound and related compounds:

- Synthesis and Evaluation : Research has shown that derivatives of indazole exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound were synthesized and tested against human cancer cell lines, demonstrating promising results .

- Mechanistic Insights : Investigations into the mechanism of action suggest that these compounds may induce apoptosis through pathways involving caspase activation and modulation of cellular signaling proteins like NF-kB .

Antimicrobial Properties

Apart from its anticancer applications, this compound has been explored for its antimicrobial activity. Similar indazole derivatives have shown effectiveness against a range of pathogens, including protozoa and bacteria.

Biological Evaluations

- A study highlighted that certain indazole derivatives exhibited potent antiprotozoal activity against pathogens such as Giardia intestinalis and Entamoeba histolytica, suggesting that this compound could share similar properties .

Comparative Analysis with Related Compounds

To better understand the unique attributes of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes key differences:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| N-(4-Chlorophenyl)-5-nitro-1H-indazole-1-carboxamide | Contains a nitro group | Potentially altered activity compared to the base compound |

| 5-Nitro-1H-indazole-1-carboxamide | Lacks chlorophenyl group | Different interaction profile with molecular targets |

| N-(4-Chlorophenyl)-5-nitroindazole | No carboxamide group | May influence solubility and reactivity |

The presence of both the 4-chlorophenyl and carboxamide groups in this compound enhances its versatility and interaction potential compared to these related compounds.

Synthesis Techniques

The synthesis of this compound typically involves multiple steps that require precision. Various synthetic routes have been documented, showcasing the complexity involved in producing this compound:

Mechanism of Action

The exact mechanism of action remains an active area of research. it likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Indazole-Based Carboxamides

N-(4-Sulfamoylphenyl)-1H-indazole-3-carboxamide (LZ3)

- Structure : Indazole-3-carboxamide with a sulfamoylphenyl group.

- Molecular Formula : C₁₄H₁₂N₄O₃S.

- Key Features : The sulfamoyl group introduces hydrogen-bonding capacity, enhancing solubility compared to chlorophenyl derivatives.

| Compound | Core Structure | Substituent | Molecular Weight | Notable Features |

|---|---|---|---|---|

| N-(4-Chlorophenyl)-1H-indazole-1-carboxamide | Indazole-1 | 4-Chlorophenyl | 285.7 g/mol | High lipophilicity |

| LZ3 | Indazole-3 | 4-Sulfamoylphenyl | 316.3 g/mol | Enhanced solubility |

Indole-Based Carboxamides

N-(4-Chlorophenyl)-1H-indole-2-carboxamide

- Structure : Indole-2-carboxamide with a 4-chlorophenyl group.

- Biological Activity : Demonstrated cytotoxicity against osteosarcoma cells (IC₅₀ = 12.5 µM), comparable to Imatinib Mesylate. The indole core may facilitate π-π stacking interactions with cellular targets .

- Key Difference : Indole’s pyrrole ring lacks the pyrazole nitrogen of indazole, altering electronic properties and binding modes.

| Compound | Core Structure | IC₅₀ (Osteosarcoma) | Molecular Weight |

|---|---|---|---|

| N-(4-Chlorophenyl)-1H-indole-2-carboxamide | Indole-2 | 12.5 µM | 285.7 g/mol |

Triazole-Based Carboxamides

N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

- Structure : Triazole-4-carboxamide with cyclopropyl and methoxyphenyl groups.

| Compound | Core Structure | Substituents | Molecular Weight |

|---|---|---|---|

| Triazole-4-carboxamide | Triazole | 4-Chlorophenyl, Cyclopropyl, Methoxy | 410.8 g/mol |

Imidazole-Based Carboxamides

N-(4-Chlorophenyl)-1-(4-(2-(3-Methoxyphenyl)acetamido)benzyl)-1H-imidazole-4-carboxamide

- Structure : Imidazole-4-carboxamide with a benzyl-acetamido side chain.

- Molecular Formula : C₂₆H₂₃ClN₄O₃.

Structural and Pharmacokinetic Insights

- Chlorophenyl vs. Sulfamoyl Groups : Chlorophenyl enhances lipophilicity (logP ~3.5), favoring blood-brain barrier penetration, while sulfamoyl groups improve aqueous solubility (logP ~1.8) .

- Heterocyclic Core Impact :

- Indazole : High metabolic stability due to aromatic nitrogen atoms.

- Indole : Prone to oxidation at the pyrrole ring, reducing half-life.

- Triazole/Imidazole : Favorable for hydrogen bonding but may introduce synthetic complexity.

Biological Activity

N-(4-Chlorophenyl)-1H-indazole-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 4-chlorobenzoyl chloride with indazole derivatives. The process can be optimized through various methods, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.

2. Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anti-inflammatory effects

- Antimicrobial properties

- Antiprotozoal activity

- Antitumor potential

2.1 Anti-inflammatory Activity

Research indicates that derivatives of indazole, including this compound, have shown significant anti-inflammatory activity. In vitro studies utilizing RAW264.7 macrophage cells demonstrated that the compound inhibited nitric oxide (NO) production in lipopolysaccharide (LPS)-induced inflammation models. The results indicated a dose-dependent reduction in NO levels, suggesting that the compound may exert its anti-inflammatory effects by modulating inflammatory pathways .

2.2 Antimicrobial and Antiprotozoal Activity

This compound has also been evaluated for its antimicrobial properties against various bacterial strains. In studies conducted against Salmonella typhi and Bacillus subtilis, the compound exhibited moderate to strong antibacterial activity. Additionally, it demonstrated potent antiprotozoal effects against Entamoeba histolytica and Giardia intestinalis, with IC50 values lower than those of standard treatments like metronidazole .

3.1 Case Study: Anti-inflammatory Effects

A study assessed the anti-inflammatory potential of several indazole derivatives, including this compound, using the Griess assay to measure NO production in LPS-stimulated RAW264.7 cells. The data indicated that this compound significantly inhibited NO production at concentrations as low as 10 µg/mL without affecting cell viability .

| Concentration (µg/mL) | NO Production (µM) | Cell Viability (%) |

|---|---|---|

| 0 | 15.2 | 100 |

| 10 | 8.3 | 95 |

| 20 | 3.5 | 90 |

3.2 Case Study: Antimicrobial Activity

In another study focusing on antimicrobial activity, this compound was tested against multiple strains of bacteria and protozoa. The results highlighted that this compound was more effective than traditional antibiotics in certain cases.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Salmonella typhi | 32 µg/mL |

| Bacillus subtilis | 16 µg/mL |

| E. histolytica | <0.5 µM |

4. Conclusion

This compound shows promising biological activities across various therapeutic areas, particularly in anti-inflammatory and antimicrobial applications. Continued research is necessary to fully elucidate its mechanisms of action and potential clinical applications.

Future studies should focus on:

- Detailed structure-activity relationship (SAR) analyses

- In vivo efficacy assessments

- Exploration of combination therapies with existing drugs to enhance therapeutic outcomes.

The compound's diverse biological profile positions it as a candidate for further development in pharmacological research and potential clinical use.

Q & A

Q. What are the standard synthetic routes for N-(4-Chlorophenyl)-1H-indazole-1-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves condensation of 4-chloroaniline derivatives with indazole precursors. For example, describes a KOH-catalyzed condensation of acrylamides with thiourea, while highlights sodium azide-mediated cyclization. Key variables include solvent polarity (e.g., DMF vs. ethanol), temperature (60–120°C), and catalyst choice (e.g., 40% KOH in ). Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the carboxamide product .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

- X-ray diffraction (XRD): Single-crystal XRD using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, as demonstrated in for a related carboxamide (COD Entry 2230670). Parameters like unit cell dimensions (e.g., a = 13.286 Å, b = 9.1468 Å) and space group symmetry are critical .

- NMR: 1H/13C NMR in DMSO-d6 or CDCl3 identifies substituent-specific shifts. shows N-(aryl) acetamides exhibit characteristic amide proton signals at δ 8.5–10.0 ppm and aromatic protons at δ 7.0–8.5 ppm .

- Mass spectrometry: High-resolution ESI-MS confirms molecular weight (e.g., 311.31 g/mol in ) and fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic refinement challenges (e.g., twinning, disorder) be addressed for this compound?

For disordered structures, use SHELXL’s PART/SUMP instructions to model overlapping atoms. notes that SHELX programs are robust for high-resolution data but may require manual adjustment of thermal parameters. Twinning, common in orthorhombic systems, can be resolved using the TWIN/BASF commands in SHELXL .

Q. What methodologies are suitable for evaluating biological activity, such as antimicrobial or receptor-binding potential?

- Antimicrobial assays: Follow ’s protocol using agar diffusion (e.g., against E. coli or C. albicans). Prepare serial dilutions (1–100 µg/mL) in DMSO and measure zone-of-inhibition diameters .

- Receptor-binding studies: Radioligand displacement assays (e.g., ’s cannabinoid receptor method) can be adapted. Use synaptosomal membranes and competitive ligands (IC50 determination via nonlinear regression) .

Q. How can fluorescence-based detection (e.g., POSS-TPE) optimize quantification in complex matrices?

As in , employ aggregation-induced emission (AIE) probes like POSS-TPE. Prepare THF/H2O (1:9 v/v) solutions, excite at 335 nm, and measure emission at 470 nm. Construct a Stern-Volmer plot (I₀/I vs. concentration) for linear quantification .

Q. How do conflicting synthetic yields reported in literature arise, and how can they be resolved?

Discrepancies often stem from reagent purity (e.g., anhydrous vs. hydrated KOH in ) or reaction time. Systematic optimization via Design of Experiments (DoE) is recommended. For example, vary catalyst concentration (10–50 mol%) and monitor intermediates via TLC or in situ IR .

Data Analysis and Contradictions

Q. What statistical approaches validate structural or activity data reproducibility?

- Crystallographic data: Report R-factors (R₁ < 0.05 for high-quality data) and validate via checkCIF/PLATON .

- Biological assays: Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. ’s antimicrobial data requires triplicate repeats (p < 0.05) .

Q. How can computational modeling (e.g., DFT, molecular docking) complement experimental findings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.